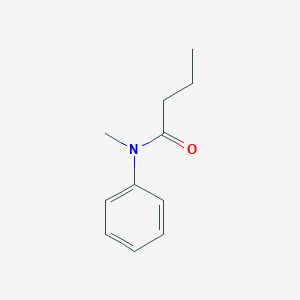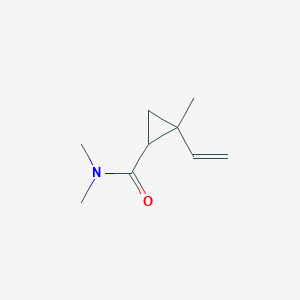
Cholesterol-d7
Vue d'ensemble
Description
Cholesterol-d7, a deuterated cholesterol, serves as a valuable tool in biomedical research, particularly in studies related to cholesterol metabolism, absorption, and transport. It is often used as an internal standard in mass spectrometry to quantify cholesterol levels in biological samples due to its isotopic labeling which allows for precise and accurate measurements.
Synthesis Analysis
The synthesis of cholesterol-d7 can be exemplified by the transformation of commercially available stigmasterol into cholesterol-d7 through an 8-step reaction sequence, achieving an overall yield of 22.5%. This process highlights the efficiency and utility of using plant sterols as starting materials for the production of isotopically labeled cholesterol derivatives (Chu & Li, 2000).
Molecular Structure Analysis
Cholesterol-d7's structure is similar to that of natural cholesterol, with the substitution of hydrogen atoms by deuterium at specific positions on the molecule. This isotopic labeling does not significantly alter the sterol's physical and chemical properties, making it an ideal tracer or internal standard in various biochemical and pharmacological studies.
Chemical Reactions and Properties
Cholesterol-d7 participates in the same biochemical pathways as its unlabeled counterpart, including serving as a substrate for enzymes involved in cholesterol metabolism. Its deuterated nature allows for detailed mechanistic studies of these pathways, providing insights into enzyme kinetics and substrate-enzyme interactions.
Physical Properties Analysis
The physical properties of cholesterol-d7, such as its melting point, solubility, and crystalline structure, are expected to be very similar to those of natural cholesterol. The presence of deuterium atoms may slightly increase its molecular weight and alter its vibrational spectra, useful for analytical purposes.
Chemical Properties Analysis
Chemically, cholesterol-d7 exhibits properties akin to those of cholesterol, including reactivity towards acids, bases, and oxidizing agents. The isotopic labeling enables researchers to track and quantify cholesterol-d7 in complex biological systems, facilitating studies on cholesterol metabolism, transport, and its role in cell membrane structure.
- Synthesis of [25, 26, 26, 26, 27, 27, 27-d7]-cholesterol: An efficient synthesis process from stigmasterol to d7-cholesterol (Chu & Li, 2000).
Applications De Recherche Scientifique
Gene Research and Heart Disease Treatment : Cholesterol-d7 plays a role in identifying genes and mutations that could revolutionize heart disease treatment at the molecular level. This involves understanding cholesterol homeostasis and its impact on cardiac health (Daniels et al., 2009).
Cholesterol Biosensor : It serves as a biosensor to study cholesterol in the cytosolic leaflet of the plasma membrane and organelles, enhancing our understanding of cellular cholesterol distribution (Maekawa & Fairn, 2015).
Role in Sterol Metabolism : Cholesterol 7alpha-hydroxylase, crucial in converting cholesterol into bile acids, is vital for dietary lipid absorption and fat-soluble vitamin absorption in newborns. Understanding its function helps in grasping sterol metabolism better (Schwarz et al., 1996).
Understanding Cholesterol Lowering : Research into LDL cholesterol lowering, which has improved coronary heart disease prognosis, benefits from understanding cholesterol synthesis, transport, and clearance, where Cholesterol-d7 plays a role (Pedersen, 2016).
Investigating Brain Cholesterol Metabolism : It aids in studying abnormalities in cholesterol biosynthesis, particularly in disorders like Smith-Lemli-Opitz syndrome, where defects in brain development are linked to cholesterol metabolism (Patti et al., 2010).
Isotope Dilution/Mass Spectrometry : Cholesterol-d7 is used in developing highly accurate and precise methods for determining total cholesterol in serum, an essential aspect of clinical chemistry (Cohen et al., 1980).
Pharmaceutical Research : Its role is significant in pharmaceutical research, such as studying the effects of psychotropic drugs on sterol metabolism and their implications for brain function (Korade et al., 2017).
Safety And Hazards
Orientations Futures
Recent studies have shown that cellular metabolism is tightly linked to the regulation of immune cells . Activation of cholesterol metabolism, involving cholesterol uptake, synthesis, and autophagy/lipophagy, is integral to innate immune responses in macrophages . These findings demonstrate that dynamic changes in cholesterol metabolism are mechanistically linked to Myd88‑dependent inflammatory programs in macrophages and support the notion that cellular cholesterol metabolism is integral to innate activation of macrophages and is a potential therapeutic and diagnostic target for inflammatory diseases .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-IFAPJKRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415625 | |
| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol-d7 | |
CAS RN |
83199-47-7 | |
| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



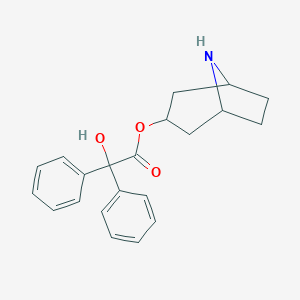
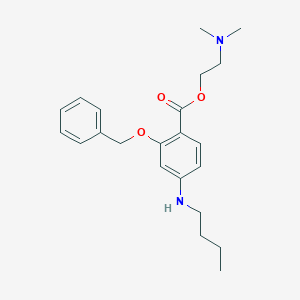




![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

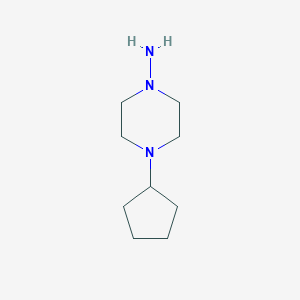
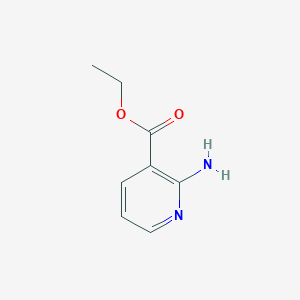
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
